![molecular formula C18H12FN5OS B2536418 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 863460-61-1](/img/structure/B2536418.png)

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

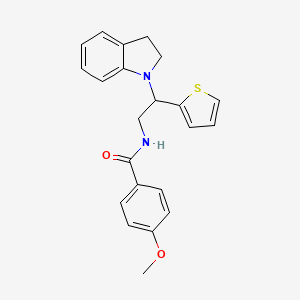

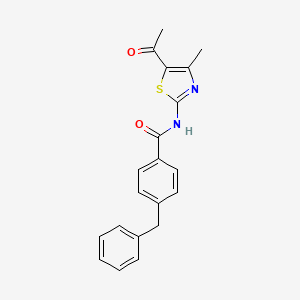

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a complex organic molecule. It has a molecular formula of C16H15FN6OS and an average mass of 358.393 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized via the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, a similar compound was reported to be a yellow solid with a melting point of 328–330 °C .Aplicaciones Científicas De Investigación

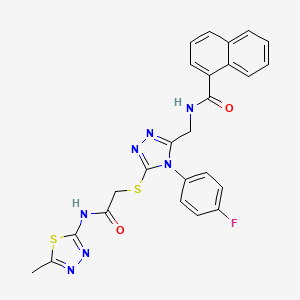

Antagonistic Properties and Clinical Candidate Development

The synthesis techniques involving similar structural moieties have led to the development of compounds with significant antagonistic properties. For instance, a dipolar cycloaddition reaction was utilized to create P2X7 antagonists, which showed robust receptor occupancy at low doses in rats. These compounds, particularly noted for their solubility and tolerability, were advanced into phase I clinical trials for assessing safety and tolerability in mood disorders treatment (Chrovian et al., 2018).

Antimicrobial Activities

Compounds bearing the triazolopyrimidine core have demonstrated potential as antimicrobial agents. Synthesis of new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, for example, showed excellent activity against a range of microorganisms, highlighting the scaffold's utility in combating microbial infections (Farghaly & Hassaneen, 2013).

Anticancer Potential

Similarly structured compounds have been explored for their anticancer activities. A class of triazolopyrimidines was synthesized, demonstrating a unique mechanism of tubulin inhibition that could potentially overcome resistance associated with multidrug resistance transporter proteins. These compounds have shown promise in inhibiting tumor growth in mouse xenograft models, indicating their potential as anticancer agents (Zhang et al., 2007).

Cognitive Impairment Treatment

The structural framework of triazolopyrimidine derivatives has also been leveraged in the development of phosphodiesterase 1 (PDE1) inhibitors. One such compound, ITI-214, showed picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families, making it a clinical candidate for treating cognitive deficits associated with various neurological and psychiatric disorders (Li et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction of the compound with its targets could involve various types of chemical bonds, such as hydrogen bonds. For example, docking studies of related compounds have indicated that a hydrogen interaction between a nitrogen atom in a ring structure and a target protein could be responsible for improved activity .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. Indole derivatives, for instance, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Some compounds with similar structures have shown antitumor activities .

Propiedades

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5OS/c19-13-6-8-14(9-7-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGPTMATVLTGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)

![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)

![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)